molecular formula C9H9N3O2 B13914671 methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Cat. No.: B13914671
M. Wt: 191.19 g/mol
InChI Key: IGGSOQRBVFQAFG-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 5-amino-3-methylpyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired pyrazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer unique chemical and biological properties.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-5-3-6-7(4-10-5)11-12-8(6)9(13)14-2/h3-4H,1-2H3,(H,11,12)

InChI Key

IGGSOQRBVFQAFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)NN=C2C(=O)OC

Origin of Product

United States

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